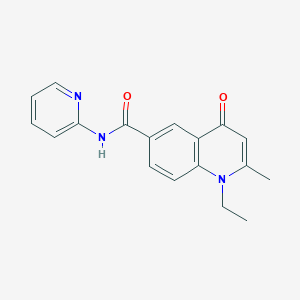![molecular formula C20H25N3O2S B5969777 N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5969777.png)
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide works by inhibiting the activity of BTK, which is a critical enzyme in the B-cell receptor signaling pathway. This pathway plays a key role in the development and activation of B-cells, which are involved in the immune response. By inhibiting BTK, N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide can prevent the activation and proliferation of B-cells, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell activation and proliferation, and the modulation of the immune response. It has also been shown to have anti-tumor effects in various cancer models, and to enhance the activity of immune checkpoint inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide in lab experiments include its high potency and selectivity, its ability to target a critical enzyme in the B-cell receptor signaling pathway, and its potential to enhance the activity of other therapies. However, there are also limitations to using N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide, including its potential toxicity and the need for further optimization of dosing and administration.
Orientations Futures
There are several future directions for research on N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide, including the development of more potent and selective inhibitors, the optimization of dosing and administration, and the exploration of combination therapies with other immune modulators and immune checkpoint inhibitors. Additionally, further studies are needed to better understand the mechanisms of action of N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process involves the use of various reagents and catalysts, and has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide has been extensively studied in preclinical models, and has shown promising results in the treatment of various diseases. It has been shown to inhibit BTK activity, which plays a critical role in the development and progression of autoimmune diseases and cancers. N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide has also been shown to have synergistic effects when combined with other therapies, such as immune checkpoint inhibitors.
Propriétés
IUPAC Name |
N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-22(14-17-8-12-26-15-17)19(24)13-18-20(25)21-9-11-23(18)10-7-16-5-3-2-4-6-16/h2-6,8,12,15,18H,7,9-11,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBXVVUKHWEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)

![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5969737.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5969739.png)
![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B5969744.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5969754.png)
![2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5969763.png)
![N-(4-butylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5969771.png)
![2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5969773.png)
![N-ethyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5969785.png)
![ethyl 4-[(2-benzyl-4-morpholinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5969793.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5969795.png)